molecular formula C7H11NO2 B11762403 Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate

Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate

Cat. No.: B11762403
M. Wt: 141.17 g/mol
InChI Key: VCOPAQWYNHWABP-LURJTMIESA-N
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Description

Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate (IUPAC name: methyl (2S)-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate) is a chiral tetrahydropyridine derivative with the molecular formula C₈H₁₀F₃NO₂ (exact mass: 227.056 g/mol). Its structure features a six-membered partially unsaturated ring with a trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) at the 2-position. The stereochemistry at the 2-position is specified as (S)-configuration, which may influence its biological activity and synthetic applications. Key identifiers include SMILES COC(=O)C1(CC=CCN1)C(F)(F)F and InChIKey VVDCRJGWILREQH-UHFFFAOYSA-N .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-3,6,8H,4-5H2,1H3/t6-/m0/s1

InChI Key

VCOPAQWYNHWABP-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@@H]1CC=CCN1

Canonical SMILES

COC(=O)C1CC=CCN1

Origin of Product

United States

Preparation Methods

Reduction of Pyridine-2-Carboxylate Derivatives

The partial reduction of pyridine rings to tetrahydropyridines represents a cornerstone strategy. Pyridine-2-carboxylic acid methyl ester serves as a pivotal precursor, with hydrogenation conditions dictating regioselectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) under 30 psi H₂ at 50°C achieves partial reduction to 1,2,3,6-tetrahydropyridine-2-carboxylate in 68% yield, though over-reduction to piperidine derivatives remains a challenge . Alternative protocols employing sodium borohydride (NaBH₄) in methanol at 0°C selectively reduce N-methyl pyridinium salts, yielding 1,2,5,6-tetrahydropyridines . For the target 1,2,3,6 isomer, kinetic control via low-temperature (−20°C) hydrogenation with Raney nickel enhances selectivity (82% yield) .

Table 1: Comparison of Pyridine Reduction Methods

Reducing AgentCatalystTemperatureYield (%)Regioselectivity
H₂ (30 psi)Pd/C50°C681,2,3,6-THP
NaBH₄None0°C451,2,5,6-THP
H₂ (50 psi)Raney Ni−20°C821,2,3,6-THP

Cyclization Strategies for Ring Formation

Cyclization of δ-amino esters offers a direct route to the tetrahydropyridine scaffold. Reacting methyl 5-aminopent-2-enoate with trifluoroacetic acid (TFA) induces intramolecular Michael addition, forming the six-membered ring in 74% yield. Stereochemical control at C2 is achieved using (S)-BINOL-derived phosphoric acids as chiral catalysts, enabling enantiomeric excess (ee) of 89% . Alternatively, Ugi four-component reactions between amines, aldehydes, isocyanides, and methyl glyoxylate generate dihydropyridone intermediates, which are reduced to tetrahydropyridines using LiAlH₄ (91% yield) .

Asymmetric Synthesis and Stereochemical Control

The (2S) configuration mandates enantioselective methodologies. Chiral auxiliaries, such as (R)-1-phenylethylamine, temporarily anchor stereochemistry during cyclization. For example, coupling (R)-1-phenylethylamine with methyl acrylate forms a diastereomeric imine, which undergoes [4+2] cycloaddition to yield 85% ee . Catalytic asymmetric hydrogenation using Ir-(P-Phos) complexes achieves 94% ee by differentiating prochiral faces of dihydropyridine intermediates .

Table 2: Enantioselective Methods for (2S) Configuration

MethodChiral Inductoree (%)Yield (%)
Chiral Auxiliary(R)-1-Phenylethylamine8572
Iridium CatalysisIr-(P-Phos)9468
Organocatalytic Cyclization(S)-BINOL-Phosphoric Acid8974

Industrial-Scale Production Techniques

Continuous-flow reactors enhance scalability by minimizing side reactions. Esterification of pyridine-2-carboxylic acid with methanol under flow conditions (120°C, 15 bar) achieves 98% conversion in 2 minutes . Subsequent hydrogenation in a microfluidic reactor with Pt/C catalyst (50°C, 20 bar H₂) produces 1,2,3,6-tetrahydropyridine-2-carboxylate at 12 kg/day throughput. Crystallization from methyl tert-butyl ether (MTBE) ensures >99% purity, critical for pharmaceutical applications .

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: 1,2,3,6-tetrahydropyridine exhibits olefinic protons at δ 5.8–6.1 ppm (H-3 and H-4) and methyl ester singlet at δ 3.67 ppm . Chiral HPLC using a Chiralpak AD-H column resolves enantiomers (retention times: 8.2 min for (2S), 10.1 min for (2R)). Mass spectrometry (ESI-MS) verifies molecular ion [M+H]⁺ at m/z 156.1, with fragmentation peaks at m/z 138 (loss of H₂O) and 110 (decarboxylation) .

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Organic Synthesis

Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules and can undergo various chemical reactions such as oxidation and reduction to form different derivatives .

Biological Studies

Research indicates that this compound may exhibit various biological activities. It is under investigation for its potential effects on cellular processes and its interactions with specific molecular targets. The compound's unique structure allows it to modulate enzyme activity and influence biochemical pathways .

Table 2: Biological Activities of this compound

Activity TypeDescription
AnticancerPotential as a therapeutic agent against tumors.
AntimicrobialInvestigated for antibacterial properties.
NeuroprotectiveExplored for effects related to neurodegenerative diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its therapeutic potential in treating various diseases. Its derivatives are evaluated for efficacy against conditions such as cancer and neurodegenerative disorders .

Industrial Applications

This compound finds applications in the pharmaceutical industry for the production of fine chemicals and drugs. Its role as an intermediate in synthesizing pharmaceuticals highlights its industrial relevance .

Case Studies

Case Study 1: Antitumor Activity
A study investigated the antitumor potential of this compound derivatives on triple-negative breast cancer cell lines. The results demonstrated significant growth inhibition in treated cells compared to controls . This underscores the compound's potential as a lead molecule for developing new cancer therapies.

Case Study 2: Neuroprotective Effects
Another research focused on evaluating the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could enhance neuronal survival and function under stress conditions . This positions this compound as a candidate for further studies in neuroprotection.

Mechanism of Action

The mechanism of action of Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) Methyl 1,2,3,6-Tetrahydropyridine-4-Carboxylate Hydrochloride
  • Structure : The carboxylate group is at the 4-position instead of the 2-position.
  • CAS : 70684-82-1.
  • The hydrochloride salt enhances solubility in polar solvents compared to the neutral trifluoromethyl derivative .
(b) 1-Methyl-4-(p-Fluorophenyl)-1,2,3,6-Tetrahydropyridine
  • Structure : A methyl group at the 1-position and a p-fluorophenyl substituent at the 4-position.

Derivatives with Bioactive Substituents

(a) Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate
  • Structure : Features a phenyl group (2-position), thiophene (5-position), and tosyl protecting group (1-position).
  • Properties: Melting point 159–152°C; characterized by NMR and IR spectroscopy.
(b) 5-(2-Ethyl-2H-Tetrazol-5-Yl)-1-Methyl-1,2,3,6-Tetrahydropyridine Maleate
  • Structure : Contains an ethyl tetrazole group (electron-deficient heterocycle) and maleate counterion.
  • Applications : Tetrazole groups are bioisosteres for carboxylic acids, improving metabolic stability. The maleate salt enhances bioavailability .

Neurotoxic Analogues: MPTP and MPPP

  • MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine) :
    • Structure : Methyl (1-position) and phenyl (4-position) groups.
    • Toxicity : Metabolized to MPP⁺, a neurotoxin causing selective destruction of dopaminergic neurons, leading to Parkinsonism in humans .
    • Contrast with Target Compound : The absence of a phenyl group in the target compound may mitigate neurotoxic risks.

Pyrrolidine Analogues

  • Methyl (2S)-2-Methylpyrrolidine-2-Carboxylate Hydrochloride Structure: Five-membered pyrrolidine ring vs. six-membered tetrahydropyridine.

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